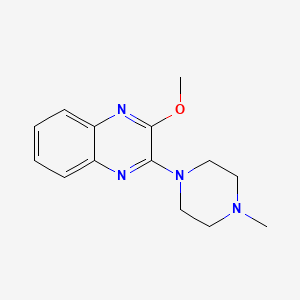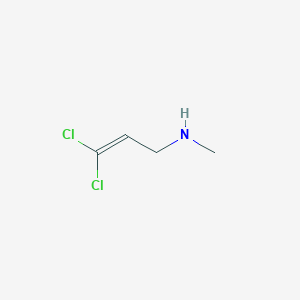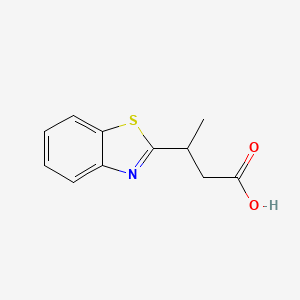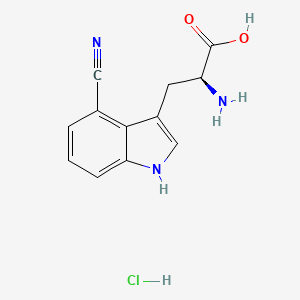
(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride is a synthetic compound that belongs to the class of amino acids It features a cyano group attached to an indole ring, which is further connected to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a Sandmeyer reaction, where an aryl diazonium salt reacts with copper(I) cyanide.
Formation of the Amino Acid Backbone: The amino acid backbone can be constructed using standard peptide synthesis techniques, such as the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of (2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride may involve large-scale application of the above synthetic routes, with optimization for yield and purity. This includes the use of continuous flow reactors for the Fischer indole synthesis and Sandmeyer reaction, as well as automated peptide synthesizers for the amino acid backbone construction.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group and the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Primary amines.
Substitution: Substituted indole derivatives.
科学研究应用
(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of (2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and indole ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2S)-2-amino-3-(3-indolyl)propanoic acid: Lacks the cyano group, leading to different chemical and biological properties.
(2S)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid: Contains a bromine atom instead of a cyano group, affecting its reactivity and interactions.
Uniqueness
(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C12H12ClN3O2 |
|---|---|
分子量 |
265.69 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C12H11N3O2.ClH/c13-5-7-2-1-3-10-11(7)8(6-15-10)4-9(14)12(16)17;/h1-3,6,9,15H,4,14H2,(H,16,17);1H/t9-;/m0./s1 |
InChI 键 |
TXOJINNGBKGMRX-FVGYRXGTSA-N |
手性 SMILES |
C1=CC(=C2C(=C1)NC=C2C[C@@H](C(=O)O)N)C#N.Cl |
规范 SMILES |
C1=CC(=C2C(=C1)NC=C2CC(C(=O)O)N)C#N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





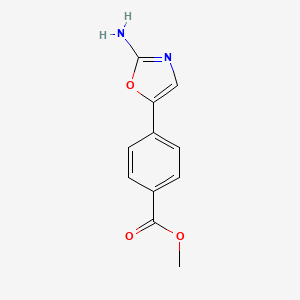

![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)


